molecular formula C20H18N4OS B3534996 N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

Cat. No. B3534996
M. Wt: 362.4 g/mol
InChI Key: PMZCFKIOKJMZDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide, also known as ITD-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to inhibit the activity of the protein NEDD4-1, which plays a crucial role in the regulation of various cellular processes.

Mechanism of Action

N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide functions as a competitive inhibitor of NEDD4-1, binding to the active site of the protein and preventing it from interacting with its substrates. NEDD4-1 is an E3 ubiquitin ligase, which means that it plays a role in the attachment of ubiquitin molecules to target proteins. This process is important for the degradation of these proteins by the proteasome. By inhibiting NEDD4-1, N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide prevents the degradation of tumor suppressor proteins, leading to their accumulation and subsequent inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has been shown to have a number of biochemical and physiological effects. In addition to its role in inhibiting cancer cell proliferation, N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has also been shown to inhibit the growth of blood vessels in tumors, a process known as angiogenesis. This effect is thought to be due to the inhibition of NEDD4-1-mediated degradation of the protein PTEN, which is a negative regulator of angiogenesis. In addition to its effects on cancer cells and blood vessels, N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has also been shown to have anti-inflammatory effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is its specificity for NEDD4-1, which makes it a useful tool for studying the role of this protein in various cellular processes. However, one limitation of N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is its relatively low potency, which can make it difficult to achieve complete inhibition of NEDD4-1 in some experimental contexts. In addition, the synthesis of N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a complex and time-consuming process, which can limit its availability for use in laboratory experiments.

Future Directions

There are a number of potential future directions for research on N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide. One area of interest is the development of more potent inhibitors of NEDD4-1, which could lead to more effective cancer therapies. Another area of interest is the study of the effects of N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide on other cellular processes beyond cancer and angiogenesis. For example, recent studies have suggested that NEDD4-1 may play a role in the regulation of immune cell function, and N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide may have potential applications in the treatment of autoimmune disorders. Overall, the continued study of N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide and its effects on cellular processes has the potential to lead to new and innovative therapies for a wide range of diseases.

Scientific Research Applications

N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has been extensively studied in the context of cancer research due to its ability to inhibit the activity of NEDD4-1. This protein is known to play a role in the regulation of various cellular processes, including the degradation of tumor suppressor proteins. Inhibition of NEDD4-1 by N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has been shown to lead to the accumulation of these tumor suppressor proteins, resulting in decreased cancer cell proliferation and increased cell death. In addition to cancer research, N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide has also been studied in the context of neurological disorders and cardiovascular disease.

properties

IUPAC Name

N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c25-18(11-10-14-6-2-1-3-7-14)22-20-24-23-19(26-20)12-15-13-21-17-9-5-4-8-16(15)17/h1-9,13,21H,10-12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZCFKIOKJMZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
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